Salpriolactone

概要

説明

Salpriolactone is a synthetic steroidal antimineralocorticoid and antiandrogen. It is primarily used in the treatment of conditions such as heart failure, hypertension, and hyperaldosteronism. This compound works by antagonizing the effects of aldosterone, a hormone that regulates sodium and water balance in the body .

準備方法

Synthetic Routes and Reaction Conditions

Salpriolactone is synthesized through a multi-step process that involves the modification of steroidal precursors. The key steps include:

Thioesterification: The formation of a thioester bond.

Lactonization: The cyclization of the molecule to form a lactone ring.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process typically includes:

Reactor Setup: Using stainless steel reactors to ensure purity and prevent contamination.

Temperature Control: Maintaining specific temperatures to optimize reaction rates and yields.

Purification: Employing techniques such as crystallization and chromatography to isolate and purify the final product.

化学反応の分析

Types of Reactions

Salpriolactone undergoes various chemical reactions, including:

Oxidation: Conversion of the thioester group to a sulfoxide or sulfone.

Reduction: Reduction of the ketone group to a hydroxyl group.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include:

Sulfoxides and Sulfones: From oxidation reactions.

Alcohols: From reduction reactions.

Substituted Derivatives: From substitution reactions.

科学的研究の応用

Cardiovascular Health

Salpriolactone is used in managing conditions such as hypertension and heart failure. Its role as a potassium-sparing diuretic helps reduce fluid retention without causing potassium depletion, making it suitable for patients with concurrent heart conditions.

Case Study: CLEAR SYNERGY Trial

- Objective: To assess the effectiveness of this compound in preventing heart failure post-myocardial infarction.

- Findings: Participants receiving this compound showed a 31% lower risk of new or worsening heart failure compared to placebo, although mortality rates were similar across groups .

Dermatological Applications

This compound has gained traction in treating acne vulgaris and hirsutism due to its antiandrogenic effects. It is particularly beneficial for women with hormonal acne.

Case Study: SAFA Trial

- Objective: Evaluate the effectiveness of this compound in women with acne.

- Results: At 24 weeks, 82% of participants on this compound reported improvement compared to 63% on placebo .

Comparative Data Table

Off-Label Uses

This compound is often used off-label for conditions such as polycystic ovary syndrome (PCOS) and other androgen excess syndromes. Its ability to block androgen receptors makes it a valuable option for managing symptoms associated with these conditions.

Safety and Adverse Effects

While generally well-tolerated, this compound can cause side effects such as hyperkalemia (high potassium levels), which necessitates monitoring during treatment. Adverse reactions are typically mild but can include headaches and gastrointestinal disturbances.

作用機序

Salpriolactone exerts its effects by binding to mineralocorticoid receptors in the distal convoluted tubule of the kidney. This competitive binding inhibits the action of aldosterone, leading to increased excretion of sodium and water while retaining potassium. This mechanism helps in reducing blood pressure and managing fluid balance .

類似化合物との比較

Similar Compounds

Eplerenone: Another mineralocorticoid receptor antagonist with similar uses but more selective binding.

Finerenone: A non-steroidal mineralocorticoid receptor antagonist with fewer side effects.

Canrenone: A metabolite of Salpriolactone with similar pharmacological properties

Uniqueness

This compound is unique due to its dual action as an antimineralocorticoid and antiandrogen. This dual action makes it effective in treating a broader range of conditions compared to other mineralocorticoid receptor antagonists .

生物活性

Salpriolactone, a compound derived from the plant Salvia prionitis, has garnered attention for its potential biological activities, particularly in the realm of cytotoxicity against various cancer cell lines. This article details the biological activity of this compound, supported by research findings, data tables, and case studies.

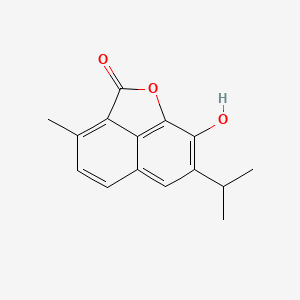

Chemical Structure and Properties

This compound is classified as a seco-abietane diterpenoid. Its structure has been elucidated through spectroscopic methods, including single-crystal X-ray diffraction analysis. This compound exhibits significant structural complexity, which is typical of many natural products derived from plant sources.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic properties of this compound against several cancer cell lines. Notably, it has shown potent activity against:

- P-388 (murine leukemia cell line) : IC50 = 0.41 μM

- A-549 (human lung carcinoma cell line) : IC50 = 0.72 μM

These findings suggest that this compound may be a promising candidate for further development in cancer therapeutics due to its ability to inhibit cell proliferation effectively.

The precise mechanism by which this compound exerts its cytotoxic effects remains an area of active investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells, although further molecular studies are required to elucidate the exact pathways involved.

Case Studies and Research Findings

Several case studies have been conducted to explore the broader implications of this compound's biological activity:

- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups, indicating its potential efficacy as an anti-cancer agent.

- Combination Therapies : Research is ongoing into the effects of combining this compound with other chemotherapeutic agents to enhance overall efficacy and reduce resistance.

Additional Biological Activities

Beyond its cytotoxic properties, this compound may possess other biological activities:

- Antimicrobial Activity : Some studies suggest that compounds similar to this compound exhibit antimicrobial properties, which could be beneficial in treating infections.

- Anti-inflammatory Effects : There is emerging evidence that certain diterpenoids may modulate inflammatory pathways, although specific data on this compound is limited.

Conclusion and Future Directions

This compound represents a promising avenue for research in natural product pharmacology, particularly concerning its cytotoxic effects against cancer cells. Future research should focus on:

- Detailed mechanistic studies to understand how this compound induces cell death.

- Clinical trials to assess its safety and efficacy in humans.

- Exploration of its potential roles in combination therapies and other therapeutic areas.

特性

IUPAC Name |

11-hydroxy-5-methyl-10-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-7(2)10-6-9-5-4-8(3)11-12(9)14(13(10)16)18-15(11)17/h4-7,16H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCQNBTYGKQUQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=C(C(=C(C=C3C=C1)C(C)C)O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。